molecular formula C9H16 B3343063 1,3,3-Trimethylcyclohexene CAS No. 503-47-9

1,3,3-Trimethylcyclohexene

Cat. No.: B3343063
CAS No.: 503-47-9
M. Wt: 124.22 g/mol
InChI Key: FFIDVTCKFVYQCZ-UHFFFAOYSA-N
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Description

1,3,3-Trimethylcyclohexene is an organic compound with the molecular formula C₉H₁₆. It is a derivative of cyclohexene, where three methyl groups are attached to the cyclohexene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethylcyclohexene can be synthesized through several methods. One common method involves the dehydration of 2,2,6-trimethylcyclohexanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction proceeds as follows:

[ \text{2,2,6-Trimethylcyclohexanol} \xrightarrow{\text{H₂SO₄}} \text{this compound} + \text{H₂O} ]

Industrial Production Methods

In an industrial setting, this compound can be produced on a larger scale using similar dehydration methods. The process involves the continuous feeding of 2,2,6-trimethylcyclohexanol into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylcyclohexene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert this compound to its saturated counterpart, 1,3,3-trimethylcyclohexane, using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur at the double bond, leading to the formation of various substituted derivatives. Halogenation using bromine (Br₂) or chlorine (Cl₂) is a common example.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution, chromium trioxide (CrO₃) in acetic acid.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br₂) or chlorine (Cl₂) in an inert solvent such as carbon tetrachloride (CCl₄).

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of 1,3,3-trimethylcyclohexane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3,3-Trimethylcyclohexene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research on its biological activity and potential use in pharmaceuticals is ongoing. It may serve as a precursor for bioactive molecules.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the oxidized product. In reduction reactions, the double bond is hydrogenated to form a saturated compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: A simpler analog without the methyl groups.

    1,2,3-Trimethylcyclohexene: A structural isomer with different methyl group positions.

    1,3,5-Trimethylcyclohexene: Another isomer with methyl groups at different positions.

Uniqueness

1,3,3-Trimethylcyclohexene is unique due to the specific arrangement of its methyl groups, which imparts distinct chemical and physical properties. This arrangement affects its reactivity and makes it a valuable compound in various chemical processes.

Properties

IUPAC Name

1,3,3-trimethylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIDVTCKFVYQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CCC1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198303
Record name 1,3,3-Trimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-47-9
Record name 1,3,3-Trimethylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3-Trimethylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,3-Trimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,3-trimethylcyclohexene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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